molecular formula C5H3BrN2O B6589114 2-bromo-4-methyl-1,3-oxazole-5-carbonitrile CAS No. 1823375-05-8

2-bromo-4-methyl-1,3-oxazole-5-carbonitrile

Cat. No.: B6589114
CAS No.: 1823375-05-8
M. Wt: 187
InChI Key:
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Description

2-bromo-4-methyl-1,3-oxazole-5-carbonitrile is a heterocyclic compound that contains both bromine and nitrile functional groups It is a derivative of oxazole, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-bromo-4-methyl-1,3-oxazole-5-carbonitrile involves the bromination of 4-methyl-1,3-oxazole-5-carbonitrile. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-methyl-1,3-oxazole-5-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

    Substitution Reactions: Products include various substituted oxazoles depending on the nucleophile used.

    Oxidation Reactions: Products may include oxazole derivatives with additional oxygen-containing functional groups.

    Reduction Reactions: Products include amines or other reduced derivatives of the original compound.

Scientific Research Applications

2-bromo-4-methyl-1,3-oxazole-5-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, anticancer, or anti-inflammatory properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Materials Science: It is used in the development of advanced materials such as organic semiconductors, dyes, and sensors.

Mechanism of Action

The mechanism of action of 2-bromo-4-methyl-1,3-oxazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine and nitrile groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1,3-oxazole-5-carbonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-chloro-4-methyl-1,3-oxazole-5-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.

    2-bromo-5-methyl-1,3-oxazole-4-carbonitrile: Positional isomer with different substitution pattern, leading to different chemical properties and reactivity.

Uniqueness

2-bromo-4-methyl-1,3-oxazole-5-carbonitrile is unique due to the presence of both bromine and nitrile groups, which provide a combination of reactivity and functionality that is valuable in various chemical transformations and applications

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-4-methyl-1,3-oxazole-5-carbonitrile can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-methyl-2-nitroacetophenone", "sodium ethoxide", "bromine", "acetic anhydride", "sodium cyanide", "ethanol" ], "Reaction": [ "Step 1: 4-methyl-2-nitroacetophenone is treated with sodium ethoxide in ethanol to form 4-methyl-2-ethoxy-1-nitrobenzene.", "Step 2: 4-methyl-2-ethoxy-1-nitrobenzene is brominated using bromine to yield 2-bromo-4-methyl-1-nitrobenzene.", "Step 3: 2-bromo-4-methyl-1-nitrobenzene is reacted with acetic anhydride to form 2-acetyl-4-methyl-1-bromo-nitrobenzene.", "Step 4: 2-acetyl-4-methyl-1-bromo-nitrobenzene is treated with sodium cyanide in ethanol to yield 2-acetyl-4-methyl-1-cyanonitrobenzene.", "Step 5: 2-acetyl-4-methyl-1-cyanonitrobenzene is cyclized using acetic anhydride to form 2-acetyl-4-methyl-1,3-oxazole-5-carbonitrile.", "Step 6: 2-acetyl-4-methyl-1,3-oxazole-5-carbonitrile is deacetylated using sodium ethoxide in ethanol to yield the final product, 2-bromo-4-methyl-1,3-oxazole-5-carbonitrile." ] }

CAS No.

1823375-05-8

Molecular Formula

C5H3BrN2O

Molecular Weight

187

Purity

95

Origin of Product

United States

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